

Strontium-90 vs. Cesium-137: A Comparative Guide for Environmental Tracing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the behavior of radionuclides in the environment is paramount for a range of applications, from pollution monitoring to ecological research. Among the most significant anthropogenic radionuclides, **Strontium-90** (Sr-90) and Cesium-137 (Cs-137) are frequently used as environmental tracers. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Core Properties and Behavior

Both Sr-90 and Cs-137 are fission products released into the environment primarily from nuclear weapons testing and nuclear reactor accidents. With half-lives of approximately 28.8 years and 30.17 years respectively, they persist in the environment for extended periods, making them suitable for long-term studies.^{[1][2]} However, their chemical properties and, consequently, their environmental mobility and biological uptake differ significantly.

Strontium-90, a pure beta emitter, is a chemical analogue of calcium.^[2] This similarity allows it to be readily incorporated into biological processes, particularly in bones and teeth, making it a significant concern for internal radiation exposure.^[2] In the environment, Sr-90 is relatively mobile in soil and can be readily taken up by plants.

Cesium-137, which undergoes beta decay to Barium-137m, a gamma emitter, behaves similarly to potassium.^[1] It is also readily taken up by plants and can be distributed throughout soft tissues in organisms.^[3] However, Cs-137 tends to bind more strongly to soil particles, particularly clays, which can limit its mobility compared to Sr-90.

Quantitative Comparison of Performance

The effectiveness of Sr-90 and Cs-137 as environmental tracers is highly dependent on the specific environmental matrix and the objectives of the study. The following tables summarize key quantitative data to facilitate comparison.

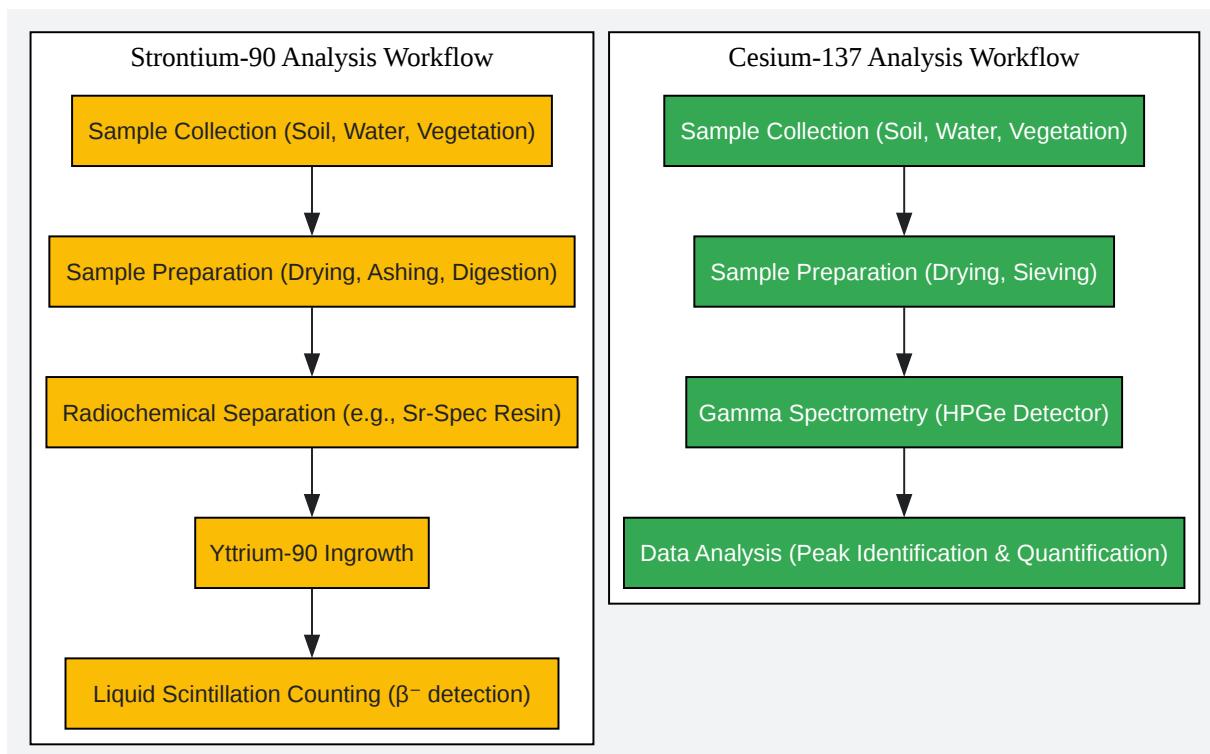
Property	Strontium-90 (⁹⁰ Sr)	Cesium-137 (¹³⁷ Cs)	Reference
Half-life	~28.8 years	~30.17 years	[1][2]
Decay Mode	Beta (β^-)	Beta (β^-) followed by Gamma (γ)	[1][2]
Primary Emission for Detection	Beta (from ⁹⁰ Y daughter)	Gamma	
Chemical Analogue	Calcium	Potassium	[2][3]


Table 1: Key Physical and Chemical Properties.

Environmental Matrix	Parameter	Strontium-90 (⁹⁰ Sr)	Cesium-137 (¹³⁷ Cs)	Reference
Soil	Distribution Coefficient (Kd) (ml/g)	350 - 640	1,278 - 2,156	[4]
Plants (Winter Wheat)	Soil-to-Plant Transfer Factor (TF)	0.57 - 11.2	0.01 - 0.43	[5]
Plants (Lettuce)	Soil-to-Plant Transfer Factor (TF)	Higher than ¹³⁷ Cs	Lower than ⁹⁰ Sr	[6]

Table 2: Comparative Mobility and Uptake Data.

Signaling and Decay Pathways


The decay of these radionuclides follows distinct pathways, which is fundamental to their detection and behavior.

[Click to download full resolution via product page](#)

Decay pathways of **Strontium-90** and Cesium-137.

Experimental Workflows

The selection of an appropriate analytical method is crucial for accurate quantification of Sr-90 and Cs-137. The choice often depends on the sample matrix, required sensitivity, and available instrumentation.

[Click to download full resolution via product page](#)

General experimental workflows for Sr-90 and Cs-137 analysis.

Experimental Protocols

Determination of Strontium-90 in Soil by Liquid Scintillation Counting

This protocol outlines a common method for the determination of Sr-90 in soil samples, which involves the separation of its daughter product, Yttrium-90 (Y-90), for measurement.

1. Sample Preparation:

- A representative soil sample (approximately 10-20 g) is dried at 105°C to a constant weight.

- The dried sample is ashed in a muffle furnace at 450-550°C for several hours to remove organic matter.
- The ashed sample is then digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) to bring the radionuclides into solution.

2. Radiochemical Separation:

- A known amount of stable strontium and yttrium carrier is added to the digested sample solution to determine the chemical yield.
- Strontium is co-precipitated with calcium as an oxalate or carbonate to separate it from the bulk of the matrix.
- The precipitate is redissolved, and interfering radionuclides are removed through a series of precipitation and/or ion-exchange chromatography steps. A common method involves using a strontium-specific extraction chromatographic resin (e.g., Sr-Spec™).

3. Yttrium-90 Separation and Measurement:

- After separation, the purified strontium solution is stored for a period (typically 2-3 weeks) to allow for the in-growth of its daughter, Y-90, to reach secular equilibrium.
- Y-90 is then separated from the parent Sr-90, often by precipitation as yttrium hydroxide or by using an extraction chromatographic resin.
- The separated Y-90 is prepared for counting. For liquid scintillation counting, the Y-90 precipitate is dissolved and mixed with a scintillation cocktail.
- The beta activity of Y-90 is measured using a liquid scintillation counter. The activity of Sr-90 is then calculated based on the measured Y-90 activity, the chemical yield, and the time elapsed since the initial strontium separation.

Determination of Cesium-137 in Sediment by Gamma Spectrometry

Gamma spectrometry is a non-destructive technique that allows for the direct measurement of gamma-emitting radionuclides like Cs-137 in environmental samples.

1. Sample Preparation:

- A sediment sample is collected and dried at a low temperature (e.g., 60-80°C) to a constant weight to avoid loss of volatile radionuclides.
- The dried sample is sieved to remove large debris and ensure homogeneity.
- A known weight of the prepared sample is packed into a standard geometry container (e.g., a Marinelli beaker) for counting. The geometry should be calibrated for the specific detector used.

2. Gamma Spectrometry Measurement:

- The sample is placed in a lead-shielded high-purity germanium (HPGe) detector to minimize background radiation.
- The sample is counted for a sufficient amount of time to achieve the desired statistical uncertainty. Counting times can range from several hours to days depending on the activity concentration.
- The gamma-ray spectrum is acquired and stored.

3. Data Analysis:

- The characteristic gamma-ray peak of Cs-137 at 661.7 keV is identified in the spectrum.
- The net peak area is calculated by subtracting the background continuum from the total counts in the peak region.
- The activity concentration of Cs-137 in the sample is calculated using the following formula:
$$\text{Activity (Bq/kg)} = (\text{Net Peak Area}) / (\text{Counting Time} * \text{Detector Efficiency} * \text{Gamma-ray Intensity} * \text{Sample Mass})$$
 - Detector Efficiency: The efficiency of the detector at 661.7 keV, which is determined using a certified calibration source of the same geometry.

- Gamma-ray Intensity: The probability of a Cs-137 decay producing a 661.7 keV gamma ray (85.1%).

Conclusion

The choice between **Strontium-90** and Cesium-137 as an environmental tracer depends heavily on the specific research question and the characteristics of the study environment.

- **Strontium-90** is a more suitable tracer for studies focusing on biological uptake and transport in calcium-rich systems, and in environments where higher mobility is advantageous for tracking processes over larger spatial scales. However, its analysis is more complex and time-consuming due to the need for radiochemical separation.
- Cesium-137 is often preferred for studies of soil erosion and sediment transport due to its strong binding to soil particles. Its analysis is simpler and non-destructive, allowing for higher sample throughput. However, its lower mobility can be a limitation in certain tracer applications.

A thorough understanding of their distinct geochemical and biological behaviors, coupled with the appropriate analytical methodology, is essential for the successful application of these radionuclides as environmental tracers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. Strontium-90 (90Sr) determination using liquid scintillation counting [inis.iaea.org]
- 3. www1.kaiho.mlit.go.jp [www1.kaiho.mlit.go.jp]
- 4. Determination of distribution coefficient of 137Cs and 90Sr in soil from AERE, Savar [inis.iaea.org]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Strontium-90 vs. Cesium-137: A Comparative Guide for Environmental Tracing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1230875#strontium-90-vs-cesium-137-as-environmental-tracers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com